molecular formula C30H30N4O2S2 B10870168 N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide

N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide

Katalognummer: B10870168
Molekulargewicht: 542.7 g/mol
InChI-Schlüssel: PQSXJBZMIZJXLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a thienyl group through a series of methylene and imino linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoylamino group, followed by the introduction of the thienyl group through a series of condensation reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired linkages.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE
  • N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE

Uniqueness

The uniqueness of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Eigenschaften

Molekularformel

C30H30N4O2S2

Molekulargewicht

542.7 g/mol

IUPAC-Name

N-[3-[2-[(2-benzamido-4,5-dimethylthiophen-3-yl)methylideneamino]ethyliminomethyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C30H30N4O2S2/c1-19-21(3)37-29(33-27(35)23-11-7-5-8-12-23)25(19)17-31-15-16-32-18-26-20(2)22(4)38-30(26)34-28(36)24-13-9-6-10-14-24/h5-14,17-18H,15-16H2,1-4H3,(H,33,35)(H,34,36)

InChI-Schlüssel

PQSXJBZMIZJXLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=C1C=NCCN=CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.